molecular formula C20H20N2O7S B2427552 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 954715-11-8

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2427552
CAS No.: 954715-11-8
M. Wt: 432.45
InChI Key: HQYYXXAIRAQTIB-UHFFFAOYSA-N
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Description

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic organic compound known for its complex molecular structure, combining functional groups such as benzo[d][1,3]dioxole, pyrrolidine, benzo[b][1,4]dioxine, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves multiple steps, each requiring specific reaction conditions and reagents:

  • Formation of 1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine: : This intermediate is typically synthesized via a cyclization reaction of a dioxole derivative with a suitable amine under acidic conditions.

  • Attachment of the Methyl Group: : This step involves a nucleophilic substitution reaction where the 1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine is treated with a methyl halide in the presence of a base.

  • Introduction of the Sulfonamide Group: : The final step involves the reaction of the methylated intermediate with a sulfonyl chloride derivative under basic conditions to introduce the sulfonamide functional group.

Industrial Production Methods

Scaling up the production of this compound for industrial purposes would involve optimization of the reaction conditions to ensure high yields and purity. This could include the use of continuous flow reactors, specialized catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: : Reacting with oxidizing agents can lead to the formation of oxidized derivatives.

  • Reduction: : Treating with reducing agents may yield reduced forms of the compound.

  • Substitution: : The presence of reactive functional groups allows for nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride

  • Substitution reagents: : Alkyl halides, sulfonyl chlorides

Major Products

The major products of these reactions depend on the specific conditions and reagents used but generally include various functionalized derivatives of the original compound.

Scientific Research Applications

  • Chemistry: : As a precursor for synthesizing complex molecules or as a reagent in organic synthesis.

  • Biology: : Investigated for its potential biological activity, including interactions with enzymes or receptors.

  • Medicine: : Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

  • Industry: : Used in the development of novel materials or as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-4-sulfonamide

  • N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-sulfonamide

Uniqueness

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide stands out due to its specific substitution pattern and the combination of functional groups, which confer unique chemical properties and potential biological activities compared to its analogs.

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O7S/c23-20-7-13(11-22(20)14-1-3-17-18(8-14)29-12-28-17)10-21-30(24,25)15-2-4-16-19(9-15)27-6-5-26-16/h1-4,8-9,13,21H,5-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYYXXAIRAQTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3CC(=O)N(C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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